molecular formula C12H6Br2O B1583084 3,7-Dibromo-dibenzofuran CAS No. 67019-91-4

3,7-Dibromo-dibenzofuran

Cat. No. B1583084
Key on ui cas rn: 67019-91-4
M. Wt: 325.98 g/mol
InChI Key: GBCYJXFJGQKMPY-UHFFFAOYSA-N
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Patent
US06172104B2

Procedure details

A suspension of 3,7-dibromo-dibenzofuran (18, 10.27 g, 31.51 mmol) and copper(I) cyanide (8.23 g, 94.5 mmol) in DMF (80 mL) was refluxed under N2 for 6 h. The reaction mixture was poured into ice-water (300 mL). The precipitated solid was collected and stirred for 5 h in a solution of ethylenediamine (50 mL) in water (300 mL). The solid was filtered off, washed with water, then stirred in 10% sodium cyanide solution (100 mL) for 4 h. The solid was further purified by suspension in hot ethanol (100 mL) to give a pale yellow powder (6.69 g, 97.43%): mp 322-325° C. (dec.); HPLC method 3 tR=16.56 min (96.6 area %); 1H NMR (300 MHz, DMSO-d6) δ 8.51 (d, J=8.3 Hz, 2 H), 8.48 (s, 2 H), 7.95 (dd, J1=8.3 Hz, J2=1.0 Hz, 2 H); EI-MS m/z 218 (M+). Anal. (C14H6N2.0.23H2O) C, H, N.
Quantity
10.27 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
8.23 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
97.43%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[C:9]3[CH:10]=[CH:11][C:12](Br)=[CH:13][C:8]=3[O:7][C:6]=2[CH:15]=1.[Cu][C:17]#[N:18].[CH3:19][N:20](C=O)C>>[C:19]([C:2]1[CH:3]=[CH:4][C:5]2[C:9]3[CH:10]=[CH:11][C:12]([C:17]#[N:18])=[CH:13][C:8]=3[O:7][C:6]=2[CH:15]=1)#[N:20]

Inputs

Step One
Name
Quantity
10.27 g
Type
reactant
Smiles
BrC=1C=CC2=C(OC3=C2C=CC(=C3)Br)C1
Name
copper(I) cyanide
Quantity
8.23 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
80 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 h in a solution of ethylenediamine (50 mL) in water (300 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under N2 for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water
STIRRING
Type
STIRRING
Details
stirred in 10% sodium cyanide solution (100 mL) for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solid was further purified by suspension in hot ethanol (100 mL)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(#N)C=1C=CC2=C(OC3=C2C=CC(=C3)C#N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.69 g
YIELD: PERCENTYIELD 97.43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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